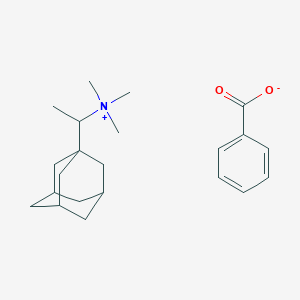![molecular formula C26H20N2O2S B5149769 N-[4-(benzyloxy)phenyl]-10H-phenothiazine-10-carboxamide](/img/structure/B5149769.png)
N-[4-(benzyloxy)phenyl]-10H-phenothiazine-10-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(benzyloxy)phenyl]-10H-phenothiazine-10-carboxamide, also known as BTCP, is a synthetic compound that has been used in scientific research for its potential pharmacological effects. BTCP belongs to the phenothiazine class of compounds that are known to have a wide range of biological activities.
Mecanismo De Acción
N-[4-(benzyloxy)phenyl]-10H-phenothiazine-10-carboxamide is believed to act as a dopamine and serotonin receptor antagonist, which may explain its potential pharmacological effects. By blocking these receptors, N-[4-(benzyloxy)phenyl]-10H-phenothiazine-10-carboxamide may alter the transmission of neurotransmitters in the brain, leading to changes in mood, behavior, and cognition.
Biochemical and Physiological Effects:
N-[4-(benzyloxy)phenyl]-10H-phenothiazine-10-carboxamide has been shown to have a range of biochemical and physiological effects in animal studies. It has been found to decrease locomotor activity and increase catalepsy, which are indicative of its potential use as an antipsychotic agent. N-[4-(benzyloxy)phenyl]-10H-phenothiazine-10-carboxamide has also been shown to decrease immobility time in the forced swim test, which is indicative of its potential use as an antidepressant agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[4-(benzyloxy)phenyl]-10H-phenothiazine-10-carboxamide in lab experiments is its potential pharmacological effects. It has been shown to have affinity for dopamine and serotonin receptors, which are involved in the regulation of mood, behavior, and cognition. However, one limitation of using N-[4-(benzyloxy)phenyl]-10H-phenothiazine-10-carboxamide is its potential toxicity. It has been found to have toxic effects on the liver and kidneys in animal studies, which may limit its use in research.
Direcciones Futuras
There are several future directions for research on N-[4-(benzyloxy)phenyl]-10H-phenothiazine-10-carboxamide. One direction is to further investigate its potential use as an antipsychotic and antidepressant agent. Another direction is to study its potential toxicity and safety profile in more detail. Additionally, further research is needed to understand the exact mechanism of action of N-[4-(benzyloxy)phenyl]-10H-phenothiazine-10-carboxamide and its potential effects on neurotransmitter systems in the brain.
Métodos De Síntesis
N-[4-(benzyloxy)phenyl]-10H-phenothiazine-10-carboxamide can be synthesized using a multi-step process that involves the reaction of 4-(benzyloxy)aniline with 2-chlorothiophenol to form 4-(benzyloxy)phenylthioaniline. This intermediate product is then reacted with phosgene to form 4-(benzyloxy)phenylthiocarbamoyl chloride, which is further reacted with ammonia to form N-[4-(benzyloxy)phenyl]-10H-phenothiazine-10-carboxamide.
Aplicaciones Científicas De Investigación
N-[4-(benzyloxy)phenyl]-10H-phenothiazine-10-carboxamide has been used in scientific research for its potential pharmacological effects. It has been found to have affinity for dopamine and serotonin receptors, which are involved in the regulation of mood, behavior, and cognition. N-[4-(benzyloxy)phenyl]-10H-phenothiazine-10-carboxamide has also been studied for its potential use as an antipsychotic and antidepressant agent.
Propiedades
IUPAC Name |
N-(4-phenylmethoxyphenyl)phenothiazine-10-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O2S/c29-26(27-20-14-16-21(17-15-20)30-18-19-8-2-1-3-9-19)28-22-10-4-6-12-24(22)31-25-13-7-5-11-23(25)28/h1-17H,18H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZOMQAGBUYRSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[2-(benzyloxy)-5-nitrobenzylidene]-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5149690.png)


![5-(2,4-dichlorophenyl)-N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-furamide](/img/structure/B5149716.png)

![2-tert-butyl-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione](/img/structure/B5149730.png)
![1-(3,4-dimethylphenyl)-4-[(5-phenyl-2-furyl)methylene]-3,5-pyrazolidinedione](/img/structure/B5149750.png)
![N-(4-fluorophenyl)-2-[5-(4-hydroxy-3-iodobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5149756.png)


![2-[4-(anilinosulfonyl)phenoxy]-N-cyclopentylacetamide](/img/structure/B5149779.png)
![3-methoxy-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide](/img/structure/B5149786.png)
